molecular formula C15H10N2O2 B1329452 2-Pyridin-2-yl-quinoline-4-carboxylic acid CAS No. 7491-86-3

2-Pyridin-2-yl-quinoline-4-carboxylic acid

Cat. No.: B1329452
CAS No.: 7491-86-3
M. Wt: 250.25 g/mol
InChI Key: WSYCFYURDIXHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridin-2-yl-quinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C15H10N2O2 and a molecular weight of 250.25 g/mol This compound is characterized by the presence of both pyridine and quinoline rings, which are fused together and attached to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic acid typically involves the reaction of 2-acetylpyridine with isatin . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 2-acetylpyridine and isatin.

    Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the crude product.

    Purification: The crude product is purified using recrystallization or column chromatography to yield pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-yl-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and quinoline rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated or alkylated quinoline derivatives.

Scientific Research Applications

2-Pyridin-2-yl-quinoline-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

2-Pyridin-2-yl-quinoline-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYCFYURDIXHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225887
Record name Cinchoninic acid, 2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7491-86-3, 57882-27-6
Record name Cinchoninic acid, 2-(2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchoninic acid, 2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-2-yl)quinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The free acid is prepared by neutralizing an aqueous solution of the sodium 2-(2-pyridyl)-4-carboxyquinoline carboxylate 3 with 10% HCl. The acid is somewhat soluble in acidic solution, and care should be taken not to overacidify; a pH of 7 is optimum. The solid is filtered, washed with 40 mL of acetone and allowed to air dry.
Name
sodium 2-(2-pyridyl)-4-carboxyquinoline carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridin-2-yl-quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Pyridin-2-yl-quinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Pyridin-2-yl-quinoline-4-carboxylic acid
Reactant of Route 4
2-Pyridin-2-yl-quinoline-4-carboxylic acid
Reactant of Route 5
2-Pyridin-2-yl-quinoline-4-carboxylic acid
Reactant of Route 6
2-Pyridin-2-yl-quinoline-4-carboxylic acid
Customer
Q & A

Q1: What is the structural significance of 2-(pyridin-2-yl)quinoline-4-carboxylic acid and how does it interact with other molecules?

A1: 2-(pyridin-2-yl)quinoline-4-carboxylic acid is a quinolinecarboxylic acid derivative containing a carboxylate group, nitrogen donor atoms, and a large conjugated π-system []. These structural features enable diverse intermolecular interactions.

Q2: Has 2-(pyridin-2-yl)quinoline-4-carboxylic acid been explored for sensing applications?

A2: Yes, research suggests that 2-(pyridin-2-yl)quinoline-4-carboxylic acid (HL) can be used as a ligand in a luminescent coordination polymer for HCl sensing []. When incorporated into the EuH(L)2(NO3)2 framework, the uncoordinated pyridyl rings bind HCl through protonation []. This protonation alters the excited state energy of the ligands, disrupting their function as antennae for Eu3+ emission and resulting in a detectable luminescence change []. This property makes the EuH(L)2(NO3)2 framework a potential candidate for fast and convenient HCl detection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.